molecular formula C19H18F3N3O3S B2903827 4-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile CAS No. 2309309-94-0

4-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile

Cat. No. B2903827
CAS RN: 2309309-94-0
M. Wt: 425.43
InChI Key: AJCSZEJZGBHUHO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a trifluoromethyl group, a pyridinyl group, a piperidinyl group, and a sulfonyl group. These groups are common in many pharmaceutical and agrochemical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the reactivity of the compound. The pyridinyl and piperidinyl groups are nitrogen-containing heterocycles, which are common in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The trifluoromethyl group could potentially undergo various reactions such as nucleophilic substitution or addition. The pyridinyl and piperidinyl groups could also participate in various reactions due to the presence of a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility in various solvents. The pyridinyl and piperidinyl groups could contribute to the compound’s basicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical compound, it could interact with various biological targets such as enzymes or receptors. The trifluoromethyl group is often used in pharmaceutical compounds to improve their metabolic stability or to modulate their lipophilicity .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it. This could include wearing appropriate personal protective equipment and following safe laboratory practices.

Future Directions

The future directions for this compound could involve further studies to explore its potential applications. This could include testing its biological activity, optimizing its synthesis process, or investigating its mechanism of action .

properties

IUPAC Name

4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3S/c20-19(21,22)17-2-1-3-18(24-17)28-13-15-8-10-25(11-9-15)29(26,27)16-6-4-14(12-23)5-7-16/h1-7,15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCSZEJZGBHUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile

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